![molecular formula C26H37ClN2O2 B1662317 O-2545 hydrochloride CAS No. 874745-43-4](/img/structure/B1662317.png)
O-2545 hydrochloride
Overview
Description
O-2545 hydrochloride is an analgesic cannabinoid derivative created by Organix Inc. for use in scientific research . Unlike most cannabinoids discovered to date, it is water-soluble, which gives it considerable advantages over many related cannabinoids . It has high affinity for both CB1 and CB2 receptors, with Ki values of 1.5 nM at CB1 and 0.32 nM at CB2 .
Molecular Structure Analysis
The molecular formula of O-2545 hydrochloride is C26H36N2O2 • HCl . The formal name is 6a,7,10,10a-tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo [b,d]pyran-1-ol, monohydrochloride .
Physical And Chemical Properties Analysis
O-2545 hydrochloride is a lyophilized powder . It is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml) . The molecular weight is 445.0 .
Scientific Research Applications
- O-2545 hydrochloride has shown promise as an analgesic agent. Its affinity for both CB1 and CB2 receptors suggests potential in modulating pain pathways. Researchers have explored its efficacy in various pain models, including neuropathic pain and inflammatory pain .
- The endocannabinoid system plays a role in neuroprotection and inflammation. O-2545 hydrochloride’s dual receptor activity makes it an interesting candidate for neuroprotective strategies. Studies have investigated its impact on neuroinflammatory processes and neuronal survival .
- CB1 receptors are involved in appetite regulation and energy balance. O-2545 hydrochloride’s affinity for CB1 receptors suggests potential applications in managing appetite disorders, obesity, and metabolic dysregulation .
- Cannabinoids have gained attention in cancer research due to their effects on tumor growth, apoptosis, and angiogenesis. O-2545 hydrochloride’s water solubility allows for convenient administration in preclinical studies. Researchers have explored its impact on cancer cell proliferation and tumor progression .
- CB1 receptors are abundant in the brain and play a role in mood regulation. O-2545 hydrochloride’s dual receptor activity may have implications for neuropsychiatric conditions such as anxiety, depression, and schizophrenia. Investigations have focused on its behavioral effects in animal models .
- The endocannabinoid system influences cardiovascular function. O-2545 hydrochloride’s CB2 receptor affinity suggests potential cardiovascular applications. Studies have examined its effects on blood pressure, vascular tone, and endothelial function .
Pain Management and Analgesia
Neuroprotection and Neuroinflammation
Appetite Regulation and Metabolism
Cancer Research
Neuropsychiatric Disorders
Cardiovascular Health
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHUCXYFAOTXLT-MUCZFFFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-2545 hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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